![molecular formula C6H3BrN4O2 B8246960 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8246960.png)
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, though these reactions are less frequently employed.
Major Products
Substitution: Products include various substituted triazolopyridines depending on the nucleophile used.
Reduction: The major product is 2-Bromo-6-amino-[1,2,4]triazolo[1,5-a]pyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including those targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound is studied for its potential as an inhibitor of enzymes like JAK1, JAK2, and PHD-1, as well as its role as an RORγt inverse agonist.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, it binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . As an RORγt inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the nitro group, which affects its reactivity and biological activity.
2-Bromo-1H-benzimidazole: Contains a bromine atom but differs in the core structure, leading to different chemical properties and applications.
4-Bromopyrimidine: Another bromine-containing heterocycle with distinct reactivity and uses in medicinal chemistry.
Uniqueness
2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and nitro groups, which confer specific reactivity patterns and biological activities. Its ability to act as an inhibitor of multiple enzymes and its role in various therapeutic areas make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMRSIZARNFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
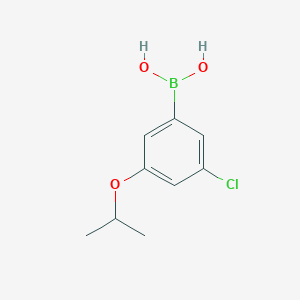
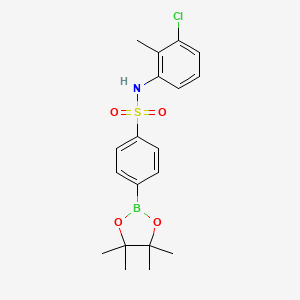
![1-([1,1'-Biphenyl]-4-yl(2-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8246888.png)
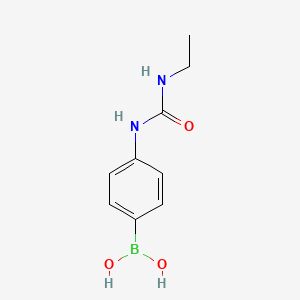

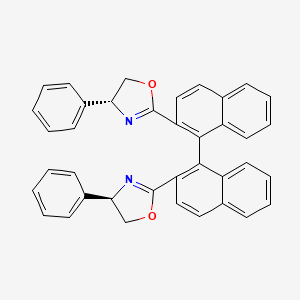
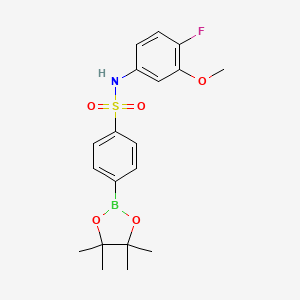
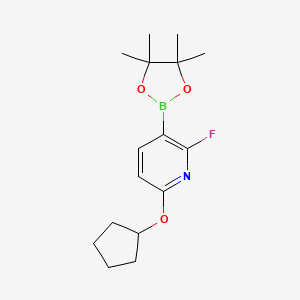
![2-(5-(Dibromomethyl)benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246912.png)
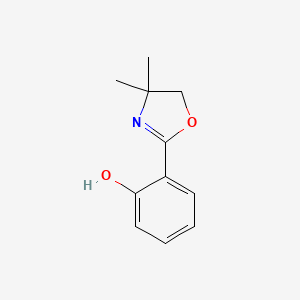
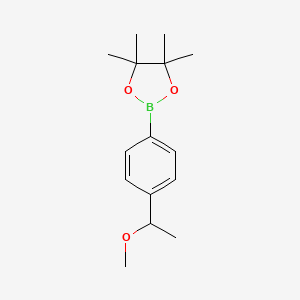
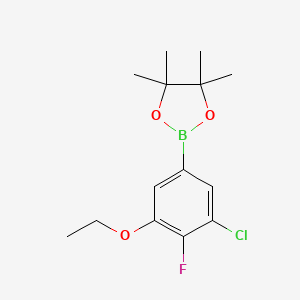
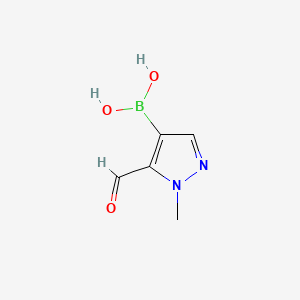
![2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246958.png)
